molecular formula C10H16BrF3O B13290695 1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane

1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane

Cat. No.: B13290695
M. Wt: 289.13 g/mol
InChI Key: BJQAJAFVAZOZBX-UHFFFAOYSA-N
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Description

1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane is an organic compound that features a bromine atom and a trifluoropropyl group attached to a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane typically involves the reaction of cycloheptanol with 1,1,1-trifluoropropan-2-ol in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridinium tribromide. The reaction is carried out at room temperature and monitored using techniques such as gas chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous ethanol.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed:

    Substitution: 2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptanol.

    Oxidation: 2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptanone.

    Reduction: 2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane.

Scientific Research Applications

1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of steric and electronic effects in organic reactions.

    Biology: Investigated for its potential as a bioactive compound. Its interactions with biological molecules can provide insights into enzyme mechanisms and receptor binding.

    Medicine: Explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trifluoropropyl group can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s ability to undergo substitution and oxidation reactions also plays a role in its biological activity.

Comparison with Similar Compounds

    3-Bromo-1,1,1-trifluoro-2-propanol: A brominated saturated alcohol with similar reactivity but different structural features.

    1,1,1-Trifluoro-3-bromo-2-propanone: Another compound with a trifluoropropyl group and bromine atom, used in different chemical contexts.

Uniqueness: 1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane is unique due to its cycloheptane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring size and substitution patterns on chemical reactivity and biological activity.

Properties

Molecular Formula

C10H16BrF3O

Molecular Weight

289.13 g/mol

IUPAC Name

1-bromo-2-(1,1,1-trifluoropropan-2-yloxy)cycloheptane

InChI

InChI=1S/C10H16BrF3O/c1-7(10(12,13)14)15-9-6-4-2-3-5-8(9)11/h7-9H,2-6H2,1H3

InChI Key

BJQAJAFVAZOZBX-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1CCCCCC1Br

Origin of Product

United States

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